7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-Butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound characterized by a tricyclic core structure fused with imino, oxo, and carboxamide functional groups.
Properties
IUPAC Name |
7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-3-7-21-13(17)10(14(18)22)9-11-15(21)19-12-6-4-5-8-20(12)16(11)23/h4-6,8-9,17H,2-3,7H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRJYNYUTADQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable butyl-substituted amine and an appropriate triazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the triazatricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent, pending further research.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Hypothetical Implications:
- Metabolic Stability : The carboxamide group (–CONH₂) is less prone to hydrolysis than the ethyl ester (–COOEt), suggesting greater metabolic stability.
- Electron-Withdrawing Effects : The 3-chlorobenzoyl substituent in the analog could modulate electron density in the tricyclic core, affecting binding interactions in enzymatic assays.
Spirocyclic Benzothiazol Derivatives
Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share heterocyclic features but lack the fused tricyclic system. Key distinctions include:
- Core Structure : Spiro[4.5]decane vs. tricyclo[8.4.0.0³,⁸]tetradeca.
- Functional Groups: Benzothiazole and hydroxyl-phenyl groups vs. imino and carboxamide moieties.
- Synthetic Routes : Both classes employ condensation reactions (e.g., imine formation), but spiro compounds often require additional cyclization steps.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Synthetic Challenges : The tricyclic core of the target compound likely requires precise imine and cyclization steps, akin to methods used for ethyl ester analogs. However, introducing a butyl group may demand tailored alkylation conditions.
- Spectroscopic Characterization : Infrared (IR) and UV-Vis spectroscopy, as applied to spirocyclic analogs, could elucidate electronic transitions and hydrogen-bonding patterns in the target molecule.
Biological Activity
7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo structure and diverse functional groups. This compound has drawn interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure includes an imino group and a carboxamide functionality, which are crucial for its reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial effects against specific bacterial strains.
- Anticancer Potential : The structural features of this compound indicate possible interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : Some derivatives of similar triazatricyclo compounds have shown neuroprotective properties in vitro.
The mechanism of action for this compound involves its ability to bind to specific biological targets such as enzymes or receptors. This interaction can modulate the activity of these targets and influence various biochemical pathways.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated significant inhibition zones for certain bacterial strains.
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound could inhibit cell proliferation at specific concentrations while exhibiting low toxicity towards normal cells.
- Neuroprotective Screening : Research utilizing neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino | Contains nitrobenzoyl group | Antimicrobial | Enhanced solubility |
| (S)-1-(sec-butyl)-N-(4,6-dimethyl) | Inhibitor of EZH2 methyltransferase | Anticancer | Selective enzyme inhibition |
| N-(4-tert-butylphenyl)-N-(2-(tert-butylamino) | Aromatic amide structure | Neuroprotective | Diverse pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
